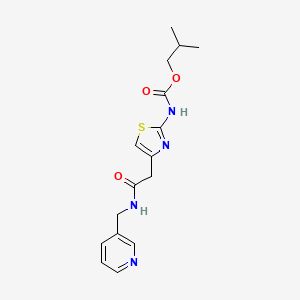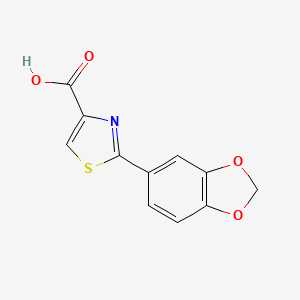![molecular formula C27H30N4O4 B2435950 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-24-5](/img/no-structure.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C27H30N4O4 and its molecular weight is 474.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis of these compounds often involves condensation followed by cyclization, employing reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. These strategies provide a foundation for developing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Environmental Impact and Removal of Organic Pollutants
The occurrence, fate, and behavior of organic pollutants such as parabens in aquatic environments have been extensively reviewed. Despite treatments that effectively remove these contaminants from wastewater, they are consistently found in surface water and sediments. This persistence in the environment highlights the need for ongoing research into their environmental impact and the development of more effective removal strategies (Haman et al., 2015).
Toxicity and Environmental Monitoring
The toxicity and environmental monitoring of acetaminophen, a widely used analgesic, have been the subject of comprehensive reviews. These studies explore the degradation pathways, by-products, and biotoxicity of acetaminophen in various environments. Understanding these factors is crucial for assessing the environmental impact of pharmaceuticals and developing effective strategies for their removal (Qutob et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 3,4-diethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then reacted with 2-bromoethyl acetate to form the ester. The ester is then reacted with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine to form the amide product.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "ethylmagnesium bromide", "2-bromoethyl acetate", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine" ], "Reaction": [ "3,4-diethoxybenzaldehyde + ethylmagnesium bromide -> corresponding alcohol", "corresponding alcohol + 2-bromoethyl acetate -> ester", "ester + 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine -> amide product" ] } | |
CAS-Nummer |
941938-24-5 |
Molekularformel |
C27H30N4O4 |
Molekulargewicht |
474.561 |
IUPAC-Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C27H30N4O4/c1-4-34-24-11-8-20(16-25(24)35-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)21-9-6-19(3)7-10-21/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32) |
InChI-Schlüssel |
UEYPMFVDHKUMFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


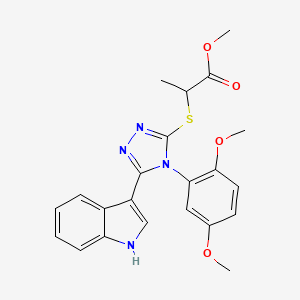
![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)
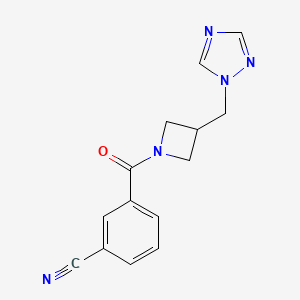
![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)
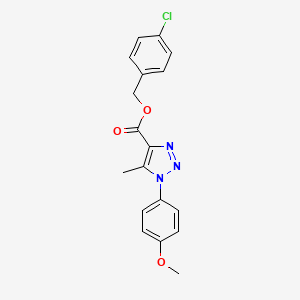

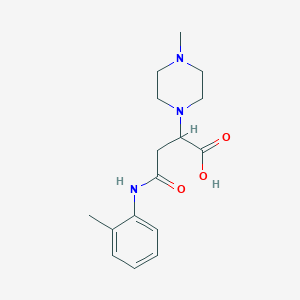
![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)

